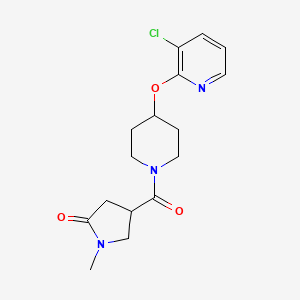![molecular formula C21H23N5O3 B2954939 1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea CAS No. 1798490-49-9](/img/structure/B2954939.png)
1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes several functional groups such as furan, imidazole, pyrazole, ethyl, and methoxyphenethyl . These groups are common in many organic compounds and have various properties and reactivities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings (furan, imidazole, pyrazole) suggests that the compound would have a fairly rigid and complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the furan ring is aromatic and can participate in electrophilic substitution reactions . The imidazole and pyrazole rings are also likely to influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Novel Pyridine and Naphthyridine Derivatives : Abdelrazek et al. (2010) explored the synthesis of novel pyridine and naphthyridine derivatives, including reactions with furan and imidazole derivatives. This research demonstrates the compound's role in synthesizing complex heterocyclic structures, which are foundational in drug development and other chemical applications (Abdelrazek et al., 2010).
Antiproliferative Activity
- Targeting P53 in Cancer Cell Lines : Bazin et al. (2016) synthesized a series of (imidazo[1,2-a]pyrazin-6-yl)ureas, highlighting one derivative's cytostatic activity against non-small cell lung cancer cell lines. This study suggests the potential for compounds within this chemical framework to reactivate mutant p53, offering a novel pathway for cancer treatment (Bazin et al., 2016).
Spectroscopic Characterization and Computational Study
- Reactivity of Imidazole Derivatives : Hossain et al. (2018) focused on the synthesis, spectroscopic characterization, and reactivity of two newly synthesized imidazole derivatives. Their research, combining experimental and computational approaches, provides insights into the compounds' reactive properties, highlighting their potential for further chemical and pharmacological applications (Hossain et al., 2018).
Antimicrobial and Antioxidant Activities
- Novel Chitosan Schiff Bases : Hamed et al. (2020) synthesized Schiff bases of chitosan using heteroaryl pyrazole derivatives, showing moderate antimicrobial activity. This research underlines the utility of such compounds in creating new materials with biological activity (Hamed et al., 2020).
Molecular Docking and DFT Analysis
- Analysis and Docking of Imidazole Derivatives : Thomas et al. (2018) synthesized and analyzed two imidazole derivatives, exploring their reactive properties through DFT and molecular dynamics simulations. Their study also included molecular docking to evaluate potential biological interactions, illustrating the comprehensive approach to understanding such compounds' chemical and biological activities (Thomas et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-28-17-6-4-16(5-7-17)8-9-22-21(27)23-10-11-25-12-13-26-20(25)15-18(24-26)19-3-2-14-29-19/h2-7,12-15H,8-11H2,1H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFQBDUZXPYIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dimethoxythieno[3,2-d]pyrimidine](/img/structure/B2954861.png)
amine hydrochloride](/img/structure/B2954862.png)



![Butyl 4-[(4-ethylthiadiazole-5-carbonyl)amino]benzoate](/img/structure/B2954871.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2954873.png)

![N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2954877.png)
![Tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2954878.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2954879.png)